Ethyl 3-amino-4-(isopropylamino)benzoate

説明

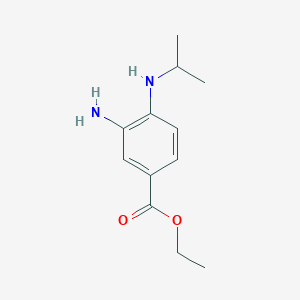

Ethyl 3-amino-4-(isopropylamino)benzoate is a substituted benzoate ester characterized by an ethyl ester group at the para position, with amino and isopropylamino substituents at the meta and para positions, respectively (Figure 1). Its molecular formula is C₁₃H₁₉N₃O₂, and it is structurally distinct due to the presence of both primary and secondary amine groups on the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, such as kinase inhibitors or heterocyclic derivatives . Notably, it has been cataloged by suppliers like Combi-Blocks (ID: WZ-9318) and CymitQuimica (Ref: 10-F636552), though its commercial availability is currently listed as "discontinued" .

Structure

2D Structure

特性

IUPAC Name |

ethyl 3-amino-4-(propan-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-12(15)9-5-6-11(10(13)7-9)14-8(2)3/h5-8,14H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFSVBYBODFFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249624 | |

| Record name | Ethyl 3-amino-4-[(1-methylethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187570-89-3 | |

| Record name | Ethyl 3-amino-4-[(1-methylethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187570-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-[(1-methylethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method A: Nitration and Catalytic Hydrogenation

Step 1: Nitration of Ethyl Benzoate

- React ethyl benzoate with a nitrating mixture (concentrated sulfuric acid and nitric acid) under controlled temperature (0–5°C) to selectively nitrate at the 3-position, yielding ethyl 3-nitrobenzoate.

- Data indicates high regioselectivity with yields exceeding 85%.

Step 2: Reduction of Nitro to Amino Group

- Subject ethyl 3-nitrobenzoate to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol at atmospheric or slightly elevated pressure.

- Reaction conditions: 20–25°C, hydrogen pressure around 1 atm, reaction time approximately 4–6 hours.

- This yields ethyl 3-amino-benzoate with purity >99%, as confirmed by chromatographic analysis.

Step 3: Amination at the 4-Position

- The amino group at the 3-position can be further functionalized via nucleophilic substitution with isopropylamine.

- Conditions: reflux in ethanol or acetonitrile with a base such as sodium carbonate to facilitate substitution.

- Alternatively, reductive amination using isopropylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed for more controlled introduction of the isopropylamino group at the 4-position.

Method B: Direct Amination via Intermediates

- Starting from ethyl 3-nitrobenzoate, reduction to the amino derivative is followed by selective acylation or alkylation at the amino group to introduce the isopropyl moiety.

- This method emphasizes the use of protecting groups to ensure regioselectivity and prevent over-reaction.

Data Table of Preparation Parameters

| Step | Reagents & Conditions | Temperature | Yield | Purity | Notes |

|---|---|---|---|---|---|

| Nitration | Ethyl benzoate + HNO₃/H₂SO₄ | 0–5°C | >85% | >99% | Regioselective nitration at 3-position |

| Reduction | Ethyl 3-nitrobenzoate + Pd/C | RT | 90% | >99% | Catalytic hydrogenation in ethanol |

| Amination | Ethyl 3-amino-benzoate + isopropylamine | Reflux | 85–90% | >99% | Nucleophilic substitution or reductive amination |

Research Findings and Optimization

Recent patents and studies highlight the importance of reaction conditions:

- Temperature Control: Maintaining low temperatures during nitration prevents poly-nitration.

- Catalyst Choice: Pd/C is preferred for hydrogenation due to high activity and selectivity.

- Solvent Selection: Ethanol and acetonitrile are optimal solvents balancing solubility and reaction rate.

- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity (>99%).

Innovative Approaches

- Microwave-assisted reduction has been explored to shorten reaction times.

- Use of safer nitrating agents and milder conditions reduces hazards and improves selectivity.

Notes on Scale-up and Industrial Relevance

- The described methods are scalable, with batch sizes up to several kilograms.

- Emphasis on cost-effective reagents (e.g., using commercially available hydrogen bromide solutions for precursor synthesis) makes these methods suitable for industrial production.

- Purity levels exceeding 99% meet pharmaceutical standards, facilitating subsequent drug development.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

Ethyl 3-amino-4-(isopropylamino)benzoate has been investigated for its potential as a therapeutic agent. Compounds with similar structures have shown promise as spasmolytics and psychotherapeutic agents. For instance, derivatives of amino ethyl benzoic acid esters are noted for their effects on smooth muscle relaxation and anxiety reduction in animal models . The specific compound may exhibit similar properties, contributing to the development of new treatments for conditions such as anxiety disorders and gastrointestinal spasms.

Inhibition Studies

Research has indicated that related compounds can act as inhibitors of key biological pathways. For example, derivatives have been studied for their ability to modulate protein-protein interactions, which is crucial in the context of various diseases, including cancer . this compound could potentially serve as a lead compound for further optimization in this area.

Synthetic Chemistry

Building Block in Synthesis

this compound is recognized as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including amide coupling and alkylation processes. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced biological activities.

Case Studies in Synthesis

Several studies have demonstrated the utility of similar compounds in synthesizing derivatives with improved pharmacological profiles. For instance, modifications at the amino or ester functional groups can lead to compounds with varying degrees of potency against specific biological targets. This adaptability highlights the importance of this compound in synthetic chemistry applications.

Pharmacology

Toxicity and Safety Profiles

Initial studies on related compounds suggest that they possess low toxicity profiles, making them suitable candidates for further development . this compound’s safety profile will be crucial in determining its viability as a therapeutic agent.

Research on Biological Activity

The biological activity of this compound and its derivatives is an area of active research. Investigations into their interactions with various enzymes and receptors will provide insights into their potential therapeutic roles .

作用機序

The mechanism of action of ethyl 3-amino-4-(isopropylamino)benzoate involves its interaction with various molecular targets. The amino and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, protein function, and cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in the Ethyl Benzoate Family

Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Properties : Replacement of the benzene ring with a thiophene (as in SH-5706) introduces sulfur’s electronegativity, altering solubility and reactivity .

- Biological Relevance : Pyridazine-containing analogs (e.g., I-6230) are often explored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets .

Comparison with Other Benzoate Derivatives

This compound shares functional group similarities with alkyl benzoates but differs in substitution patterns and applications:

*ZX-AN036122: Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate .

Key Findings :

- Bioactivity: Unlike simpler alkyl benzoates (e.g., ethyl benzoate), amino-substituted analogs like this compound are tailored for targeted drug design, leveraging amine groups for hydrogen bonding .

- Stability : The urea-linked derivative (ZX-AN036122) requires refrigeration, indicating that additional functional groups may compromise stability compared to the parent compound .

生物活性

Ethyl 3-amino-4-(isopropylamino)benzoate is an organic compound notable for its potential biological activity. This compound features an ethyl ester group, an amino group, and an isopropylamino substituent attached to a benzoate ring. Its molecular formula is C12H18N2O2, and it has garnered interest in medicinal chemistry due to its structural characteristics that allow interaction with biological systems.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts significantly with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This interaction suggests potential applications in pharmacology, particularly as a modulator of drug metabolism, which can influence the efficacy and safety profiles of various therapeutic agents.

Impact on Cellular Processes

Studies have shown that this compound can affect important cellular processes such as:

- Cell Proliferation : this compound may promote or inhibit cell growth depending on the context, indicating its potential as a therapeutic agent in cancer treatment.

- Apoptosis : The compound has been observed to influence apoptotic pathways, suggesting its utility in conditions characterized by dysregulated cell growth.

While specific mechanisms remain largely unelucidated, it is hypothesized that this compound may modulate enzyme activities and receptor interactions. This modulation can lead to alterations in metabolic pathways and signaling cascades within cells.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-amino-4-methylbenzoate | Contains a methyl group instead of isopropylamino | May exhibit different biological activity due to methyl substitution |

| Ethyl 3-amino-4-cyanobenzoate | Contains a cyano group | Offers distinct reactivity profiles due to cyano functionality |

| Ethyl 3-amino-4-methoxybenzoate | Contains a methoxy group | Affects solubility and biological interactions differently |

| Ethyl 3-amino-4-(sec-butylamino)benzoate | Contains a sec-butylamino substituent | Variations in steric hindrance could influence biological activity |

This compound stands out due to its unique combination of amino and isopropylamino groups, which may enhance its reactivity and interaction potential compared to other derivatives.

Synthesis Methods

Various synthesis methods have been employed to produce this compound, ensuring high yields and purity levels. Common reagents used in these reactions include:

- Potassium Permanganate : For oxidation processes.

- Lithium Aluminum Hydride : For reduction reactions.

- Acyl Chlorides : For substitution reactions.

These methods highlight the compound's versatility in synthetic organic chemistry.

Q & A

(Basic) What synthetic methodologies are recommended for Ethyl 3-amino-4-(isopropylamino)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:

- Step 1: React ethyl 4-aminobenzoate derivatives with isopropylamine under reflux in polar aprotic solvents (e.g., DMF, dioxane) at 130°C for 2–15 hours. Excess amine or coupling agents (e.g., sodium metabisulfite adducts) may improve yield .

- Workup: Dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize from ethyl acetate/hexane .

- Optimization: Monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1:2 molar ratio of amine to electrophile) and solvent choice to minimize side products .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and amine environments (δ 1.0–3.5 ppm for isopropyl CH₃). Carboxylate (C=O) appears at ~165–170 ppm in ¹³C NMR .

- FT-IR: Confirm NH/OH stretches (3200–3500 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

- Mass Spectrometry: Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethyl or isopropyl groups) .

- Validation: Cross-reference data with computational simulations (e.g., DFT for NMR) to resolve ambiguities .

(Advanced) How can hydrogen bonding patterns in the crystal structure of this compound inform its supramolecular behavior?

Answer:

- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs). For example, amine N–H···O=C interactions may form chains (C(4) motifs) or rings (R₂²(8)) .

- Directionality: Measure bond angles (θ ~150–180°) and distances (d ~2.8–3.2 Å) via X-ray diffraction. Compare with CSD database entries to identify atypical packing .

- Impact on Properties: Strong H-bond networks may correlate with thermal stability or solubility. Use Hirshfeld surface analysis to quantify intermolecular contacts .

(Advanced) How should researchers resolve contradictions in crystallographic data during structure validation?

Answer:

- SHELX Refinement: Use SHELXL for small-molecule refinement. Check for overfitting via R-factor convergence (target R1 < 0.05). Apply TWIN/BASF commands for twinned data .

- ADPs and Residual Density: Anomalous atomic displacement parameters (ADPs) or residual peaks (>0.5 e⁻/ų) may indicate disorder. Test alternate occupancy models .

- Validation Tools: Use PLATON/CHECKCIF to flag geometry outliers (e.g., bond-length mismatches >3σ) .

(Advanced) What experimental design considerations are critical for studying the reactivity of amino/isopropylamino groups?

Answer:

- Protecting Groups: Temporarily block the amino group (e.g., with Boc or Fmoc) to selectively functionalize the ester or isopropylamino moiety .

- Kinetic Studies: Use in-situ IR or HPLC to track reaction rates under varying pH, temperature, or solvent polarity. For example, polar solvents (DMF) may accelerate nucleophilic attack .

- Competitive Pathways: Design control experiments to distinguish between SN1/SN2 mechanisms (e.g., steric effects from isopropyl group) .

(Basic) What purification strategies ensure high-purity this compound for downstream applications?

Answer:

- Recrystallization: Use ethyl acetate/hexane (3:1 v/v) for high recovery. Slow cooling enhances crystal purity .

- Column Chromatography: Employ silica gel with eluents like ethyl acetate:hexane (1:4) for intermediates. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Final Purity Check: Validate via melting point consistency (±2°C) and HPLC (≥95% area) .

(Advanced) How can computational methods complement experimental data in understanding this compound’s electronic properties?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to predict NMR chemical shifts (RMSD < 0.3 ppm) or frontier orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to correlate with experimental solubility or reactivity trends .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。